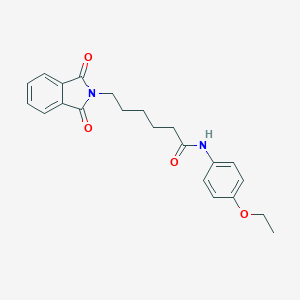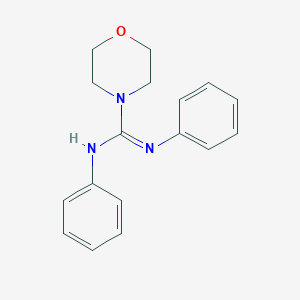![molecular formula C18H17NO B258980 N-[(4-methoxynaphthalen-1-yl)methyl]aniline](/img/structure/B258980.png)
N-[(4-methoxynaphthalen-1-yl)methyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-methoxynaphthalen-1-yl)methyl]aniline, also known as MNMA, is a chemical compound that has been synthesized and studied for its potential use in scientific research. MNMA belongs to the class of arylalkylamines, which are known to have various biological activities. The compound has been shown to have potential applications in the field of pharmacology, particularly in the study of serotonin receptors and their role in physiological processes.
Mechanism of Action
N-[(4-methoxynaphthalen-1-yl)methyl]aniline acts as an agonist of the 5-HT2A receptor, which is a G protein-coupled receptor that is involved in various physiological processes. When N-[(4-methoxynaphthalen-1-yl)methyl]aniline binds to the receptor, it induces a conformational change that leads to the activation of downstream signaling pathways. This ultimately leads to changes in cellular activity and physiological responses.
Biochemical and Physiological Effects:
N-[(4-methoxynaphthalen-1-yl)methyl]aniline has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-[(4-methoxynaphthalen-1-yl)methyl]aniline can induce the activation of the 5-HT2A receptor, leading to the release of intracellular calcium and activation of downstream signaling pathways. In vivo studies have shown that N-[(4-methoxynaphthalen-1-yl)methyl]aniline can induce changes in behavior and physiological responses, including changes in locomotor activity and body temperature.
Advantages and Limitations for Lab Experiments
N-[(4-methoxynaphthalen-1-yl)methyl]aniline has several advantages as a research tool. It is a potent and selective agonist of the 5-HT2A receptor, making it a valuable tool for studying the role of this receptor in various physiological processes. N-[(4-methoxynaphthalen-1-yl)methyl]aniline is also relatively easy to synthesize, which makes it readily available for use in research. However, N-[(4-methoxynaphthalen-1-yl)methyl]aniline has some limitations as a research tool. It has a relatively short half-life, which limits its use in long-term studies. Additionally, N-[(4-methoxynaphthalen-1-yl)methyl]aniline can induce changes in behavior and physiological responses, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for the study of N-[(4-methoxynaphthalen-1-yl)methyl]aniline. One area of research is the development of analogs of N-[(4-methoxynaphthalen-1-yl)methyl]aniline that have improved pharmacological properties, such as longer half-life or reduced side effects. Another area of research is the study of the role of the 5-HT2A receptor in various physiological processes, such as learning and memory, and the potential therapeutic applications of targeting this receptor. Finally, the use of N-[(4-methoxynaphthalen-1-yl)methyl]aniline in combination with other research tools, such as optogenetics or electrophysiology, could provide valuable insights into the role of the 5-HT2A receptor in various physiological processes.
Synthesis Methods
The synthesis of N-[(4-methoxynaphthalen-1-yl)methyl]aniline involves the reaction of 4-methoxynaphthalene with aniline in the presence of a catalyst such as palladium on carbon. The reaction proceeds through a series of steps, including the formation of an intermediate and subsequent reduction of the intermediate to form N-[(4-methoxynaphthalen-1-yl)methyl]aniline. The synthesis of N-[(4-methoxynaphthalen-1-yl)methyl]aniline has been optimized to yield high purity and high yield.
Scientific Research Applications
N-[(4-methoxynaphthalen-1-yl)methyl]aniline has been studied for its potential use in the field of pharmacology, particularly in the study of serotonin receptors. Serotonin is a neurotransmitter that plays a crucial role in various physiological processes, including mood regulation, appetite, and sleep. N-[(4-methoxynaphthalen-1-yl)methyl]aniline has been shown to be a potent agonist of the 5-HT2A receptor, which is a subtype of the serotonin receptor. This makes N-[(4-methoxynaphthalen-1-yl)methyl]aniline a valuable tool for studying the role of this receptor in various physiological processes.
properties
Product Name |
N-[(4-methoxynaphthalen-1-yl)methyl]aniline |
|---|---|
Molecular Formula |
C18H17NO |
Molecular Weight |
263.3 g/mol |
IUPAC Name |
N-[(4-methoxynaphthalen-1-yl)methyl]aniline |
InChI |
InChI=1S/C18H17NO/c1-20-18-12-11-14(16-9-5-6-10-17(16)18)13-19-15-7-3-2-4-8-15/h2-12,19H,13H2,1H3 |
InChI Key |
QGYZOYBXGQZUNW-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C2=CC=CC=C21)CNC3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)CNC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(4-Fluoro-phenyl)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B258897.png)
![N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3,4-dimethoxybenzamide](/img/structure/B258899.png)
![1-(Spiro[2.3]hex-1-ylcarbonyl)indoline](/img/structure/B258901.png)
![(5E)-3-[(dipropylamino)methyl]-5-[(2-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B258904.png)

![N-{2-[5-(4-chlorophenyl)-2-furyl]-1-[(dimethylamino)carbonyl]vinyl}benzamide](/img/structure/B258907.png)

![2-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]-3-methylbenzonitrile](/img/structure/B258911.png)

![4-fluoro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B258918.png)

![6-Fluoro-7-[4-(4-fluorophenyl)-1-piperazinyl]-1-hexyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid](/img/structure/B258922.png)
![2-{[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B258924.png)
